5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine
CAS No.: 1248153-52-7
Cat. No.: VC3075199
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248153-52-7 |
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Molecular Formula | C11H13N3O |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 5-ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C11H13N3O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H2,12,13,14) |
Standard InChI Key | MALVQSWMSUFZDF-UHFFFAOYSA-N |
SMILES | CCC1=C(N=C(N=C1N)C2=CC=CO2)C |
Canonical SMILES | CCC1=C(N=C(N=C1N)C2=CC=CO2)C |
Introduction
Chemical Structure and Identification
Structural Components
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine consists of a pyrimidine ring as its core scaffold with four distinct substituents. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural arrangement provides multiple sites for potential interactions with biological systems and opportunities for further chemical modifications. The specific arrangement of substituents creates a unique electronic and steric environment that would influence its chemical behavior and potential applications.
The substituent pattern includes a furan-2-yl group at position 2, which adds another aromatic heterocycle to the molecule. Position 4 bears an amino group, which can serve as both a hydrogen bond donor and acceptor. At position 5, an ethyl chain contributes hydrophobic character, while position 6 contains a methyl group that further enhances hydrophobicity on that side of the molecule.
Table 1: Structural Analysis of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine
Position | Substituent | Structural Contribution |
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1 | - | Ring nitrogen (pyrimidine) |
2 | Furan-2-yl | Aromatic oxygen heterocycle |
3 | - | Ring nitrogen (pyrimidine) |
4 | Amino (-NH₂) | Hydrogen bond donor/acceptor |
5 | Ethyl (-CH₂CH₃) | Hydrophobic group |
6 | Methyl (-CH₃) | Hydrophobic group |
Molecular Parameters
Based on the structural composition, several key molecular parameters can be calculated:
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Molecular formula: C₁₃H₁₅N₃O
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Calculated molecular weight: 229.28 g/mol
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Degree of unsaturation: 8 (calculated from the molecular formula)
Similar heterocyclic compounds typically have various identifiers for database registration purposes. For example, search result lists "IUPAC Name, InChI, InChIKey, SMILES" for a related compound. Such identifiers would be expected for our target compound as well, facilitating its recognition and registration in chemical databases.
Comparative Structural Analysis
Related Heterocyclic Compounds
Several compounds in the search results share partial structural similarities with our target molecule, providing valuable context for understanding its potential properties.
Table 2: Comparison with Structurally Related Compounds
Significance of Structural Features
The pyrimidine core of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is particularly significant. Pyrimidine rings are found in many biological molecules including nucleic acids, making derivatives of this heterocycle interesting from both synthetic and medicinal chemistry perspectives. The presence of the furan ring at position 2 introduces another heterocyclic system with its own unique electronic properties and potential for interactions with biological targets.
The amino group at position 4 provides a site for hydrogen bonding, which could be important for interactions with biological receptors or other small molecules. The ethyl and methyl groups at positions 5 and 6, respectively, contribute hydrophobicity and could influence the compound's solubility and membrane permeability, both crucial factors for potential biological activity.
Theoretical Physicochemical Properties
Physical State and Appearance
Based on the molecular structure and comparisons with similar heterocyclic compounds, several physical properties can be predicted:
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Physical state: Likely a solid at room temperature
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Appearance: Potentially a crystalline powder
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Color: Probably white to off-white
This prediction is supported by search result , which describes a related heterocyclic compound as a "powder." Additionally, many pyrimidine derivatives with similar molecular weights exist as solids at ambient conditions.
Predicted Physicochemical Parameters
Several key physicochemical parameters can be estimated based on the compound's structure:
Table 3: Predicted Physicochemical Properties
These parameters are particularly significant for predicting the compound's behavior in biological systems and its potential pharmaceutical properties. The moderate LogP value suggests a balance between hydrophilicity and hydrophobicity, which is favorable for oral bioavailability in drug candidates. The hydrogen bonding capacity indicates potential for specific interactions with biological targets.
Solubility Profile
The combination of polar functional groups (pyrimidine nitrogens, amino group, and furan oxygen) with non-polar moieties (ethyl and methyl groups) suggests:
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Moderate solubility in polar organic solvents such as methanol, ethanol, and acetone
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Limited water solubility due to the presence of hydrophobic groups
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Good solubility in aprotic polar solvents like DMSO and DMF, which are commonly used for biological assays
This solubility profile would be advantageous for both synthetic manipulation and potential biological testing of the compound.
Spectroscopic Characterization
Spectroscopic Method | Expected Features | Theoretical Basis |
---|---|---|
IR Spectroscopy | N-H stretching: ~3300-3500 cm⁻¹ C=N stretching: ~1600-1650 cm⁻¹ C=C stretching: ~1450-1600 cm⁻¹ C-O-C stretching: ~1020-1250 cm⁻¹ | Functional groups present in the molecule |
¹H-NMR | Furan H: ~6.0-7.5 ppm NH₂: ~4.5-6.0 ppm (broad) CH₂ (ethyl): ~2.5-3.0 ppm (q) CH₃ (ethyl): ~1.0-1.5 ppm (t) CH₃ (at C-6): ~2.0-2.5 ppm (s) | Chemical environment of each proton type |
¹³C-NMR | Aromatic C: ~110-160 ppm Ethyl CH₂: ~25-30 ppm Methyl C: ~15-20 ppm Ethyl CH₃: ~10-15 ppm | Chemical environment of each carbon |
Mass Spectrometry | Molecular ion peak: m/z 229 Potential fragments: loss of ethyl (m/z 200), furan fragmentation | Molecular weight and potential fragmentation patterns |
Search result describes spectroscopic analysis of a related compound, mentioning "FTIR, HRESI-MS, 1H-, APT-, and 2D NMR spectral data," indicating that similar analytical techniques would be appropriate for characterizing our target compound. The spectroscopic data would provide confirmation of the compound's structure and purity, which would be essential for any application in research or development.
Spectral Interpretation Considerations
The ¹H-NMR spectrum would be particularly informative, as it would show distinctive signals for each type of proton environment. The furan ring protons would appear in the aromatic region, typically showing a characteristic pattern of two doublets. The amino group protons might show temperature and concentration-dependent behavior in NMR experiments, potentially appearing as a broad signal due to exchange phenomena.
In the ¹³C-NMR spectrum, the carbons of the pyrimidine ring would show characteristic chemical shifts, with the carbons attached to nitrogen appearing more downfield. The quaternary carbon at position 2 (attached to the furan ring) would be expected to show a distinctive chemical shift due to its unique electronic environment.
The advantage of this approach would be its efficiency, potentially allowing the construction of the core structure with multiple substituents in a single operation.
Sequential Approach
Alternatively, a stepwise synthesis might be considered:
Table 6: Potential Sequential Synthetic Approach
Step | Transformation | Potential Reagents | Reference Basis |
---|---|---|---|
1 | Formation of pyrimidine core | Appropriate starting materials | General heterocyclic synthesis |
2 | Introduction of furan-2-yl at position 2 | Cross-coupling reaction (e.g., Suzuki coupling) | Common synthetic methodology |
3 | Functionalization at positions 4, 5, and 6 | Selective reagents for each position | Theoretical |
Search result describes a procedure involving:
"A mixture of 4-hydroxy-6-methylpyran-2-one (10 mmol), 2,6-dichlorobenzaldehyde (10 mmol), ethyl cyanacetate (10 mmol) and 4-(dimethylamino)pyridine (DMAP) (1 mmol) in ethanol (100 mL) was refluxed for 2–3 h and then cooled to room temperature."
This suggests that refluxing appropriate starting materials in ethanol with a suitable catalyst might be a viable approach for creating heterocyclic structures like our target compound.
Purification Considerations
Based on search result , which describes "After filtering the precipitates, they were sequentially washed with ice-cooled water and ethanol and then dried under a vacuum," similar purification methods might be applicable for our target compound.
The purification strategy would likely include:
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Filtration if the compound precipitates from the reaction mixture
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Washing with appropriate solvents to remove impurities
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Recrystallization from suitable solvent systems
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Column chromatography for final purification if necessary
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Characterization by spectroscopic methods to confirm purity and structure
Potential Application | Structural Rationale | Reference Context |
---|---|---|
Antimicrobial activity | Pyrimidine core with specific substituents | Common for similar heterocycles |
Enzyme inhibition | Hydrogen-bonding capabilities through amino group | General medicinal chemistry principles |
Anti-inflammatory properties | Combination of aromatic systems | Observed in related compounds |
Receptor modulation | Balanced hydrophilic/hydrophobic profile | Drug design principles |
The presence of the furan ring is particularly noteworthy, as furan-containing compounds often exhibit interesting biological properties. Search result describes a compound containing both furan and quinazoline moieties, suggesting research interest in such structural combinations for biological applications.
Synthetic Chemistry Applications
From search result , which lists various heterocyclic building blocks, we can infer that compounds like 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine might serve as:
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Building blocks for more complex molecules
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Model compounds for studying structure-activity relationships
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Intermediates in the synthesis of pharmaceuticals
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Ligands for coordination chemistry
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Substrates for developing new synthetic methodologies
The presence of multiple functional groups provides opportunities for selective reactions, making such compounds valuable tools in the development of synthetic methods.
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